2-fluoro-N-(3-methylphenyl)benzamide
Description
2-Fluoro-N-(3-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 2-position of the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen. Fluorine introduction enhances metabolic stability and modulates electronic properties, while the methyl group influences lipophilicity and steric interactions .
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-fluoro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |
InChI Key |
JHPCYAYIVBINEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Rings
2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide
- Structure : Replaces the 3-methylphenyl group with a 3-methylsulfanyl-1,2,4-triazol-5-yl moiety.
- Synthesis : Catalyst- and solvent-free microwave-assisted Fries rearrangement, yielding high purity and efficiency (85% yield) .
2-Fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide
- Structure : Incorporates a pyrimidine-pyridine hybrid substituent.
- Synthesis : Reacts 2-fluorobenzoic acid with thionyl chloride and DMF, followed by coupling with aniline derivatives .
- Bioactivity : Exhibits anticancer activity (IC₅₀ = 3.2 µM in MTT assays), attributed to the planar heterocyclic system enhancing DNA intercalation .
N-(2,3-Difluorophenyl)-2-fluorobenzamide
Impact of Fluorine Position and Hydrogen Bonding
- 2-Fluoro vs. 3-Fluoro Substitution : NMR studies show that 2-fluorobenzamides form stronger intramolecular C-F···H-N hydrogen bonds compared to 3-fluoro analogs, reducing conformational flexibility and enhancing thermal stability .
Hydrogen Bond Metrics :
Compound C-F···H-N Distance (Å) NMR Chemical Shift (δ, ppm) 2-Fluoro-N-(3-methylphenyl)benzamide 2.52 9.8 (NH) 3-Fluoro-N-phenylbenzamide 3.10 8.9 (NH)
Anticancer Activity
Physicochemical Properties
| Property | 2-Fluoro-N-(3-methylphenyl)benzamide | Triazole Derivative | Pyrimidine-Pyridine Hybrid |
|---|---|---|---|
| Molecular Weight | 241.26 | 319.34 | 434.45 |
| Melting Point (°C) | 145–148 | 162–165 | 198–201 |
| LogP | 3.1 | 2.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | <0.05 |
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